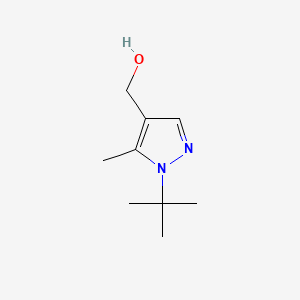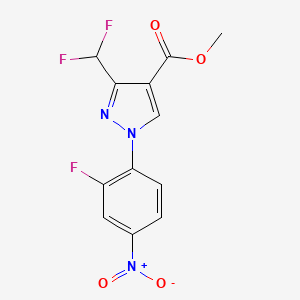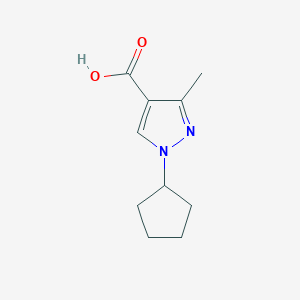
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol は、ピラゾールファミリーに属する有機化合物です。ピラゾールは、隣接する位置に2つの窒素原子を含む5員環の複素環式化合物です。この特定の化合物は、ピラゾール環にtert-ブチル基とメチル基が結合しており、第4位にメタノール基が結合しています。
2. 製法
合成経路と反応条件: this compoundの合成は、いくつかの合成経路によって実現できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、1-tert-butyl-5-methyl-1H-pyrazoleをホルムアルデヒドと反応させる方法です。この反応は、ピラゾールのホルムアルデヒドへの求核付加によって進行し、続いて還元されて目的のメタノール誘導体が得られます。
工業生産方法: this compoundの工業生産は、通常、収率と純度を最大にするために最適化された反応条件を使用した大規模合成を行います。これには、連続フローリアクター、反応パラメータの精密制御のための自動システム、結晶化またはクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
反応の種類:
酸化: this compoundは、酸化反応を受けて対応するアルデヒドまたはカルボン酸を形成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、アルコールやアミンなどのさまざまな誘導体に還元できます。
置換: 置換反応は、ピラゾール環で起こることがあり、求電子剤または求核剤が水素原子を置換します。ハロゲンや有機金属化合物などの試薬がしばしば使用されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、その他の強力な酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化。
置換: ハロゲン、有機金属試薬、その他の求電子剤または求核剤。
主な生成物:
酸化: アルデヒド、カルボン酸。
還元: アルコール、アミン。
置換: さまざまな置換ピラゾール誘導体。
4. 科学研究における用途
This compoundは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計において、潜在的なリード化合物として探求されています。
工業: 独自の化学的特性により、ポリマーやコーティングなどの先進材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-tert-butyl-5-methyl-1H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the pyrazole ring, where electrophiles or nucleophiles replace hydrogen atoms. Reagents such as halogens or organometallic compounds are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanolの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。関与する正確な経路は異なる可能性がありますが、通常は活性部位への結合またはタンパク質の立体構造の変更を含み、細胞プロセスに変化をもたらします。
類似化合物:
(1-methyl-1H-pyrazol-5-yl)methanol: tert-ブチル基がなく、化学的および物理的特性が異なります。
(1-tert-butyl-1H-pyrazol-4-yl)methanol: メチル基がなく、反応性と用途に影響を与える可能性があります。
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethanol: 類似の構造ですが、メタノールの代わりにエタノール基があり、溶解度と反応性に違いがあります。
ユニークさ: this compoundは、ピラゾール環にtert-ブチル基とメチル基の両方が存在することからユニークであり、立体的な特性と電子的特性に影響を与える可能性があります。これにより、これらの特性が有利になる特定の合成および研究用途に適した貴重な化合物になります。
類似化合物との比較
(1-methyl-1H-pyrazol-5-yl)methanol: Lacks the tert-butyl group, resulting in different chemical and physical properties.
(1-tert-butyl-1H-pyrazol-4-yl)methanol: Lacks the methyl group, which can affect its reactivity and applications.
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol, leading to variations in solubility and reactivity.
Uniqueness: (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
(1-tert-butyl-5-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-7-8(6-12)5-10-11(7)9(2,3)4/h5,12H,6H2,1-4H3 |
InChIキー |
UQRQDPHOQBHQSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10906389.png)



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B10906408.png)

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10906427.png)

![methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906449.png)

![methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906467.png)
